3-(3-Methylphenoxy)propan-1-amine hydrochloride

Description

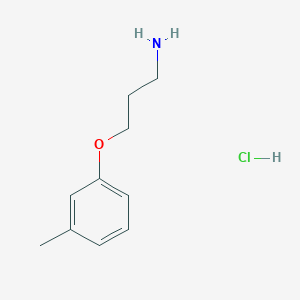

3-(3-Methylphenoxy)propan-1-amine hydrochloride is a secondary amine derivative featuring a 3-methylphenoxy substituent at the 3-position of the propane backbone, with a hydrochloride salt improving solubility and stability. Structurally, it consists of a phenoxy group attached to a three-carbon chain terminating in a primary amine (NH₂), protonated as NH₃⁺Cl⁻ in its hydrochloride form. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for similar amines in and .

Properties

IUPAC Name |

3-(3-methylphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-9-4-2-5-10(8-9)12-7-3-6-11;/h2,4-5,8H,3,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJXPECTYZUOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052077-26-5 | |

| Record name | 1-(3-aminopropoxy)-3-methylbenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(3-Methylphenoxy)propan-1-amine hydrochloride typically involves the reaction of 3-methylphenol with 3-chloropropan-1-amine in the presence of a base to form the intermediate 3-(3-Methylphenoxy)propan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-Methylphenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine form using a base.

Scientific Research Applications

3-(3-Methylphenoxy)propan-1-amine hydrochloride is a chemical compound with applications in pharmaceutical research and organic synthesis . It serves as a chemical intermediate in synthesizing other organic compounds and as an impurity standard for Atomoxetine Hydrochloride, a norepinephrine reuptake inhibitor .

Scientific Research Applications

- Organic Synthesis: this compound is a building block in organic synthesis and a reagent in chemical reactions. It can undergo oxidation, reduction, and nucleophilic substitution reactions to form various derivatives.

- Pharmaceutical Industry: The compound is used as a chemical intermediate in the synthesis of other organic compounds .

- Norepinephrine Reuptake Inhibitor: (3R)-N-Methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride is an impurity of Atomoxetine Hydrochloride, which is a norepinephrine reuptake inhibitor .

- Interaction Studies: N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride interacts with dopamine and norepinephrine transporters, indicating stimulant properties similar to amphetamines.

- Biological systems: It has been investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

- Treatment of Neurological Disorders: It has been explored for potential therapeutic applications, particularly in treating neurological disorders.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate and chromium trioxide .

- Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride and sodium borohydride .

- Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides, where the amine group is replaced by other functional groups.

Related Compounds

Several compounds exhibit structural and functional similarities to N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| Methamphetamine hydrochloride | Similar amine structure | Stimulant for ADHD |

| Loperamide hydrochloride | Opioid receptor activity | Antidiarrheal |

| Promethazine hydrochloride | Antihistaminic properties | Allergy treatment |

| Hydralazine hydrochloride | Vasodilator properties | Hypertension treatment |

Mechanism of Action

The mechanism of action of 3-(3-Methylphenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(3-methylphenoxy)propan-1-amine hydrochloride can be inferred through comparison with structurally analogous compounds. Key differences arise from variations in the aromatic substituent, chain length, and amine functionalization. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations :

Substituent Effects: Electron-Donating vs. Pharmacological Targets: Compounds like duloxetine (naphthyloxy-thiophene) and cinacalcet (trifluoromethylphenyl) demonstrate that aromatic substituents dictate target specificity (e.g., serotonin reuptake inhibition vs. calcium receptor modulation) .

The primary amine in 3-(3-methylphenoxy)propan-1-amine HCl balances solubility and bioavailability .

Synthetic Routes: Amidation () and reductive amination () are common methods for analogous compounds. For example, Encenicline’s synthesis involves stereoselective reduction and coupling, applicable to 3-(3-methylphenoxy)propan-1-amine .

Analytical Characterization :

- NMR and MS data () confirm structural integrity. For instance, 3-MeOMA (a methoxy analog) was characterized via GC-MS and FTIR, methods applicable to validating the target compound .

Table 2: Physicochemical and Pharmacokinetic Predictions

| Property | 3-(3-Methylphenoxy)propan-1-amine HCl | 3-(3-Methoxyphenoxy)propan-1-amine HCl | Duloxetine HCl |

|---|---|---|---|

| logP (Predicted) | ~2.5 | ~2.0 | 4.2 |

| Water Solubility | High (HCl salt) | Moderate | Low |

| Target Prediction | Serotonin/Norepinephrine Reuptake | Unspecified | SNRI |

| Metabolic Stability | Moderate (methyl group resistance) | High (methoxy resistance) | High |

Biological Activity

3-(3-Methylphenoxy)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11H16ClNO and features a propanamine backbone with a methylphenoxy substituent. Its structure contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies suggest that compounds similar to this compound may enhance serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation.

- Anticancer Potential : Preliminary investigations have shown that related compounds can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties.

Research Findings and Case Studies

A summary of relevant studies is presented below:

| Study | Findings | Notes |

|---|---|---|

| Study 1 | Evaluated antidepressant-like effects in animal models. | Showed significant reduction in depressive behaviors. |

| Study 2 | Investigated cytotoxic effects on cancer cell lines. | Induced apoptosis in MCF-7 breast cancer cells at low concentrations. |

| Study 3 | Assessed receptor binding profiles. | Demonstrated affinity for serotonin receptors, indicating potential for mood regulation. |

Case Study: Antidepressant Activity

In a controlled study involving rodent models, this compound was administered, resulting in a notable decrease in immobility time during forced swim tests. This suggests enhanced mood and decreased depressive symptoms, supporting its potential use as an antidepressant.

Case Study: Anticancer Activity

Another study focused on the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant cell death compared to untreated controls, highlighting its potential as an anticancer agent.

Table 1: Antidepressant Activity

| Dose (mg/kg) | Immobility Time (seconds) | Control (seconds) |

|---|---|---|

| 10 | 30 | 60 |

| 20 | 25 | 60 |

| 50 | 20 | 60 |

Table 2: Cytotoxicity Against Cancer Cells

| Concentration (µM) | % Cell Viability (MCF-7) |

|---|---|

| 0.1 | 90 |

| 1 | 70 |

| 10 | 40 |

Q & A

Basic: What are the key synthetic routes for 3-(3-Methylphenoxy)propan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methylphenol with 3-chloropropan-1-amine under alkaline conditions (e.g., NaOH in ethanol) forms the phenoxy-amine intermediate, followed by HCl salt formation . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide enhance yields.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol gradients) ensures high purity .

Basic: What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy: H and C NMR confirm the presence of the 3-methylphenoxy group (δ 6.6–7.2 ppm for aromatic protons) and the propan-1-amine backbone (δ 1.8–3.2 ppm) .

- HPLC-MS: Reverse-phase C18 columns with UV detection (254 nm) and electrospray ionization (ESI-MS) validate purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 196) .

- Elemental analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (CHClNO) .

Basic: What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?

Answer:

- Receptor binding assays: Screen for affinity at serotonin/norepinephrine transporters (SERT/NET) due to structural similarity to atomoxetine impurities . Use radioligands like -nisoxetine for competitive binding studies.

- Enzyme inhibition: Test monoamine oxidase (MAO) inhibition using fluorometric assays with kynuramine as a substrate .

- Cytotoxicity: MTT assays in HEK-293 or SH-SY5Y cell lines assess baseline toxicity (IC > 100 µM suggests low risk) .

Advanced: How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?

Answer:

- Comparative SAR studies: Evaluate substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding using isothermal titration calorimetry (ITC) .

- Standardized assay conditions: Control variables like pH, temperature, and cell passage number to minimize variability .

- Meta-analysis: Pool data from analogs (e.g., fluoxetine impurities) to identify trends in potency or selectivity .

Advanced: What strategies are effective for optimizing the compound's pharmacokinetic properties through structural modifications?

Answer:

- Bioisosteric replacement: Substitute the methyl group with halogens (e.g., fluorine) to enhance metabolic stability without altering steric bulk .

- Prodrug design: Introduce ester or carbamate moieties to the amine group for improved oral bioavailability .

- LogP optimization: Use shake-flask methods to measure partition coefficients; aim for LogP ~2–3 to balance solubility and membrane permeability .

Advanced: How can computational modeling aid in predicting the compound's interaction with biological targets?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses at SERT/NET transporters, focusing on hydrophobic pockets near the phenoxy group .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify key residues (e.g., Tyr95 in SERT) .

- QSAR models: Train models on datasets of similar amines to predict IC values for untested targets .

Advanced: What in vivo models are appropriate for assessing the compound's efficacy and toxicity profiles?

Answer:

- Rodent models: Test antidepressant-like effects in forced swim tests (FST) or tail suspension tests (TST) at doses of 10–30 mg/kg (i.p.) .

- Toxicokinetics: Measure plasma half-life and brain penetration in Sprague-Dawley rats using LC-MS/MS .

- Genotoxicity: Conduct micronucleus assays or Comet assays to evaluate DNA damage potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.